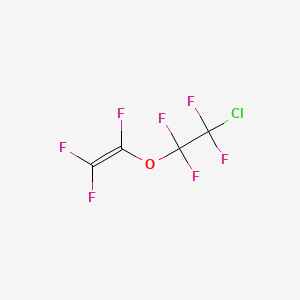
1,1,1-Trifluoro-3-methylhexane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-3-methylhexane-2,4-dione is an organofluorine compound with the molecular formula C7H9F3O2. It is a colorless liquid known for its unique chemical properties, making it valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-3-methylhexane-2,4-dione can be synthesized through the condensation of esters of trifluoroacetic acid with acetone . The reaction typically involves the use of a base catalyst to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .
化学反应分析
Types of Reactions: 1,1,1-Trifluoro-3-methylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1,1,1-Trifluoro-3-methylhexane-2,4-dione has a wide range of applications in scientific research:
作用机制
The mechanism by which 1,1,1-Trifluoro-3-methylhexane-2,4-dione exerts its effects involves its ability to form stable complexes with metal ions. This property is leveraged in various catalytic and coordination chemistry applications. The compound’s trifluoromethyl group enhances its reactivity and stability, making it a valuable tool in synthetic chemistry .
相似化合物的比较
1,1,1-Trifluoro-2,4-pentanedione: Another organofluorine compound with similar reactivity but different molecular structure.
Acetylacetone: A non-fluorinated analog used in similar applications but with different chemical properties.
Uniqueness: 1,1,1-Trifluoro-3-methylhexane-2,4-dione is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to non-fluorinated analogs .
属性
CAS 编号 |
392-48-3 |
|---|---|
分子式 |
C7H9F3O2 |
分子量 |
182.14 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-3-methylhexane-2,4-dione |
InChI |
InChI=1S/C7H9F3O2/c1-3-5(11)4(2)6(12)7(8,9)10/h4H,3H2,1-2H3 |
InChI 键 |
IRBFWXBYIVISFR-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C(C)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-pent-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B15290038.png)

![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)

![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)

![6-[(3-Fluorophenyl)methylsulfanyl]-9-(oxan-2-yl)purine](/img/structure/B15290079.png)




![2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B15290113.png)
![5-hydroxy-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15290119.png)
